molecular formula C22H23ClN2O9 B13863633 Demeclocycline Oxide

Demeclocycline Oxide

Cat. No.: B13863633
M. Wt: 494.9 g/mol
InChI Key: PCBLGUBKKBNBOX-RQWFMOQPSA-N
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Description

Demeclocycline Oxide is a derivative of demeclocycline, which is a tetracycline antibiotic. Tetracyclines are a class of antibiotics that inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections . This compound retains the core structure of tetracyclines but has unique properties that make it distinct from its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demeclocycline Oxide typically involves the oxidation of demeclocycline. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Demeclocycline Oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while substitution can introduce new functional groups .

Scientific Research Applications

Demeclocycline Oxide has a wide range of applications in scientific research:

Mechanism of Action

Demeclocycline Oxide exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S and 50S ribosomal subunits, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth. The binding is reversible, making it a bacteriostatic agent rather than bactericidal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demeclocycline Oxide is unique due to its specific structural modifications that confer distinct properties. It has a different spectrum of activity and pharmacokinetic profile compared to other tetracyclines. Its ability to undergo various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H23ClN2O9

Molecular Weight

494.9 g/mol

IUPAC Name

(1S,4aR,11S,12aS)-3-carbamoyl-10-chloro-4,4a,6,7,11-pentahydroxy-N,N,11-trimethyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-amine oxide

InChI

InChI=1S/C22H23ClN2O9/c1-21(32)7-6-8-15(25(2,3)34)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31)/t7?,8-,15-,21-,22-/m0/s1

InChI Key

PCBLGUBKKBNBOX-RQWFMOQPSA-N

Isomeric SMILES

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)[N+](C)(C)[O-])O

Origin of Product

United States

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